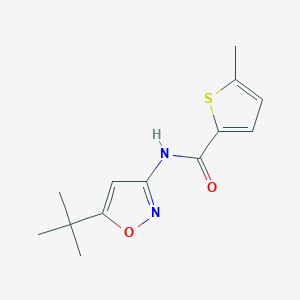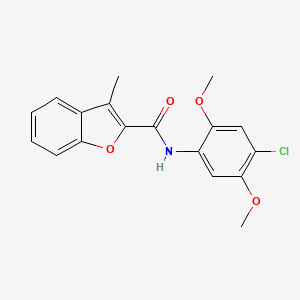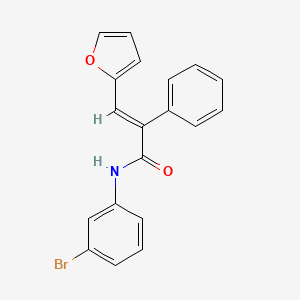![molecular formula C19H18O3 B4936054 4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4936054.png)
4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the class of flavones. It is also known as compound 1 and has been synthesized by several methods.
Wirkmechanismus
The mechanism of action of 4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory activities may be mediated through the inhibition of reactive oxygen species and pro-inflammatory cytokines, respectively. It has also been reported to modulate several signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects
Studies have shown that 4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one can modulate several biochemical and physiological processes. It has been reported to reduce oxidative stress and inflammation, improve mitochondrial function, and regulate cell cycle and apoptosis. It has also been found to enhance cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its potential pharmacological properties. It has been shown to exhibit several activities that make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
Several future directions can be explored for 4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one. One of the potential areas of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It can also be studied for its potential in the treatment of cancer and other inflammatory disorders. Additionally, further studies can be conducted to investigate its mechanism of action and to optimize its pharmacokinetic properties.
Conclusion
In conclusion, 4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is a chemical compound that has been synthesized by several methods. It has been widely studied for its potential pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. Its mechanism of action is not fully understood, but it has been shown to modulate several signaling pathways involved in disease development and progression. While it has several advantages for lab experiments, such as its potential for drug development, it also has limitations such as its low solubility in water. Future research can explore its use in the treatment of various diseases and optimize its pharmacokinetic properties.
Synthesemethoden
Several methods have been reported for the synthesis of 4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one. One of the most common methods involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then treated with 4-hydroxybenzyl bromide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one has been widely studied for its potential pharmacological properties. It has been reported to have antioxidant, anti-inflammatory, and anticancer activities. It has also been found to exhibit neuroprotective effects and to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
4-ethyl-7-[(4-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-15-10-19(20)22-18-11-16(8-9-17(15)18)21-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUNHFEOXJBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2,5-dichlorophenoxy)propyl]piperidine](/img/structure/B4935976.png)
amino]benzamide](/img/structure/B4935983.png)
![2-ethoxyethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4935986.png)


![3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4936008.png)
![2-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4936034.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4936039.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4936040.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4936047.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4936051.png)

![N-cyclohexyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)